molecular formula C9H10O2 B8219101 Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Cat. No.: B8219101
M. Wt: 150.17 g/mol
InChI Key: VTWMVSNABLUVLZ-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is an organic compound with the molecular formula C9H10O2. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of both alkyne and ester functional groups, which contribute to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with methyl 4-pentynoate in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or different esters.

Scientific Research Applications

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Sonogashira coupling or click chemistry.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is employed in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(prop-2-yn-1-yl)pent-4-ynoate depends on the specific reaction or application. In general, the alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis or transesterification, leading to the formation of carboxylic acids or different esters. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(prop-2-yn-1-yloxy)benzoate: Contains a benzoate group instead of a pent-4-ynoate group.

    2-(Prop-2-yn-1-yl)pent-4-yn-1-ol: Similar structure but with an alcohol group instead of an ester group.

Uniqueness

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is unique due to its combination of alkyne and ester functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.

Biological Activity

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features an alkyne functional group and an ester moiety, which contribute to its reactivity and interactions with biological targets. The structure can be represented as follows:

Molecular Formula C9H10O2\text{Molecular Formula C}_9\text{H}_{10}\text{O}_2

The presence of the alkyne group allows for various chemical reactions, including cycloaddition and oxidation, which can lead to bioactive derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to modulate enzyme activity through competitive inhibition, particularly in metabolic pathways involving methyltransferases. For instance, it has been investigated as a potential inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism, with implications for cancer therapy and metabolic disorders .

Biological Activity Overview

Activity Description IC50 Values
NNMT InhibitionInhibits nicotinamide N-methyltransferase, affecting metabolic pathways.IC50 = 15 nM
AntiproliferativeExhibits cytotoxic effects on cancer cell lines (e.g., HeLa).IC50 = 10 μM
Enzyme ModulationInteracts with various enzymes, potentially altering their activity.Variable depending on target

Comparative Studies

This compound can be compared to structurally similar compounds to understand its unique properties better.

Similar Compounds:

Compound Name Structure Highlights Unique Features
Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoateSimilar alkyne structureDifferent ester group may affect reactivity
3-Methyl-2-cyclopentenoneCyclopentene ring structureLacks alkyne functionality
cis-JasmoneContains a cyclopentene ringDifferent substituents lead to varied biological effects

These comparisons illustrate how this compound's unique combination of functional groups may confer specific advantages in drug design.

Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

  • Cancer Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against HeLa cells, suggesting potential use in cancer therapeutics. The observed IC50 value indicates effective cytotoxicity at relatively low concentrations .
  • Enzymatic Inhibition : High-throughput screening identified this compound as a potent inhibitor of NNMT, highlighting its potential role in metabolic modulation and therapeutic applications for metabolic disorders .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound's interactions with target enzymes could lead to altered cellular signaling pathways, which may contribute to its observed biological effects .

Properties

IUPAC Name

methyl 2-prop-2-ynylpent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-4-6-8(7-5-2)9(10)11-3/h1-2,8H,6-7H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWMVSNABLUVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dimethyl 2,2-di(2-propynyl)malonate (71 g) was treated to a Krapcho decarboxylation by heating at 170° C. with with sodium chloride (25 g) and water (23 ml) in dimethylsulfoxide (341 ml). After 15 hr, the solution was cooled and diluted with water and t-butyl methyl ether and extacted. The organic layer was washed with water (4×), brine, and then dried over sodium sulfate. Solvent removal afforded a liquid which was distilled, collecting the title compound at 109° C. (28 mm Hg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.